(E)-2-Nitro-2-penten-1-ol
Description
(E)-2-Nitro-2-penten-1-ol (C₅H₉NO₃) is an aliphatic nitro alcohol featuring a conjugated system with an (E)-configured double bond between C2 and C3, a hydroxyl group at C1, and a nitro (-NO₂) group at C2.
Properties
CAS No. |
138668-18-5 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(E)-2-nitropent-2-en-1-ol |
InChI |
InChI=1S/C5H9NO3/c1-2-3-5(4-7)6(8)9/h3,7H,2,4H2,1H3/b5-3+ |
InChI Key |
TXPLCKZGFUEFGF-UHFFFAOYSA-N |
SMILES |
CCC=C(CO)[N+](=O)[O-] |
Isomeric SMILES |
CC/C=C(\CO)/[N+](=O)[O-] |
Canonical SMILES |
CCC=C(CO)[N+](=O)[O-] |
Synonyms |
(E)-2-Nitro-2-penten-1-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
(E)-2-Penten-1-ol
Key Differences :
- Functional Groups : Lacks the nitro group at C2, retaining only the hydroxyl and alkene moieties.
- Acidity : The absence of the nitro group results in a less acidic hydroxyl group (higher pKa) compared to (E)-2-Nitro-2-penten-1-ol.
- Volatility : Gas chromatography (GC) data for (E)-2-penten-1-ol suggest moderate volatility due to its lower molecular weight (86.13 g/mol vs. 133.13 g/mol for the nitro analog) .
- Hazards : Likely flammable and mildly irritating, typical of primary alcohols.
(Z)-2-Penten-1-ol
Stereochemical and Solubility Contrasts :
- Isomerism : The (Z)-isomer’s steric hindrance around the double bond may reduce thermal stability compared to the (E)-isomer.
- Solubility : (Z)-2-Penten-1-ol is water-soluble and classified as a fatty alcohol, acting as a biomarker in food metabolism. The nitro derivative’s solubility is expected to be lower due to increased hydrophobicity .
Aromatic Nitro Compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone)
Nitro Group Effects :
- Hazards: Despite structural differences, nitro-containing compounds often require precautions against inhalation or skin contact. For example, 1-(2-Amino-6-nitrophenyl)ethanone mandates handling measures (P261, P262) despite incomplete toxicological data .
- Reactivity : Aromatic nitro groups are typically less reactive toward reduction than aliphatic nitro groups, suggesting this compound may participate more readily in redox reactions.
Data Table: Comparative Properties
Research Findings and Limitations
- Acidity and Reactivity: The nitro group in this compound likely enhances hydroxyl acidity, making it more reactive in nucleophilic substitutions compared to non-nitro analogs.
- Data Gaps : Experimental values for melting/boiling points, solubility, and toxicity of this compound remain unverified, necessitating further study.
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